N,N'-Dimethylterephthalamide
Overview
Description
N,N’-Dimethylterephthalamide is an organic compound belonging to the class of aromatic amides. It is derived from terephthalic acid, where the carboxyl groups are replaced by dimethylamide groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dimethylterephthalamide can be synthesized through the aminolysis of polyethylene terephthalate (PET) waste using methylamine. The reaction typically involves heating PET flakes with methylamine in a suitable solvent under controlled conditions .
Industrial Production Methods: In industrial settings, the production of N,N’-Dimethylterephthalamide often involves the reaction of terephthalic acid with dimethylamine in the presence of a catalyst. This process is carried out in a high-temperature reactor to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethylterephthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid.
Reduction: Reduction reactions can convert it back to its corresponding amine derivatives.
Substitution: It can participate in substitution reactions where the dimethylamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Dimethylamine derivatives.
Substitution: Various substituted terephthalamides depending on the reagents used.
Scientific Research Applications
N,N’-Dimethylterephthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and advanced materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of high-performance plastics and resins.
Mechanism of Action
The mechanism by which N,N’-Dimethylterephthalamide exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- N,N’-Dibutylterephthalamide
- N,N’-Bis(2-hydroxyethyl)terephthalamide
- Terephthalic dihydrazide
Comparison: N,N’-Dimethylterephthalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N,N’-Dibutylterephthalamide, it has a higher solubility in polar solvents. N,N’-Bis(2-hydroxyethyl)terephthalamide, on the other hand, has additional hydroxyl groups, making it more hydrophilic. Terephthalic dihydrazide contains hydrazide groups, which significantly alter its reactivity and applications .
Properties
IUPAC Name |
1-N,4-N-dimethylbenzene-1,4-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-3-5-8(6-4-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYXUDRHHMRYIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954144 | |
Record name | N~1~,N~4~-Dimethylbenzene-1,4-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3236-55-3 | |
Record name | N1,N4-Dimethyl-1,4-benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3236-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenedicarboxamide, N,N'-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC62091 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~4~-Dimethylbenzene-1,4-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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